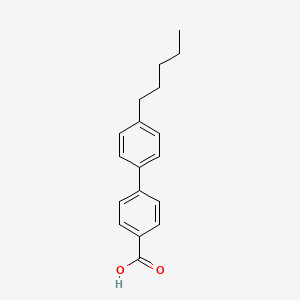

4-(4-Pentylphenyl)benzoic acid

Descripción general

Descripción

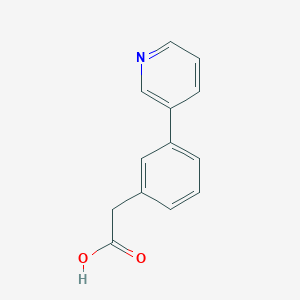

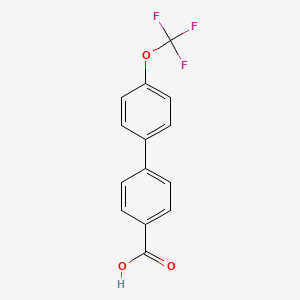

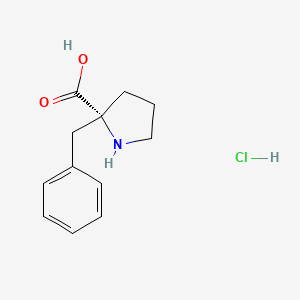

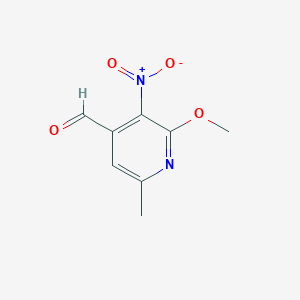

4-(4-Pentylphenyl)benzoic acid is a chemical compound with the molecular formula C18H20O2 . It has an average mass of 268.350 Da and a mono-isotopic mass of 268.146332 Da .

Molecular Structure Analysis

The molecular structure of 4-(4-Pentylphenyl)benzoic acid consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific computational chemistry tools or experimental techniques.Aplicaciones Científicas De Investigación

1. Raman Spectroscopic Studies

- Summary of Application : Benzoic acid derivatives are used in co-crystal engineering for materials research and pharmaceutical applications . They are studied using experimental and computational techniques to understand structure-property relations .

- Methods of Application : The study involves Raman spectroscopic studies at ambient conditions and slightly elevated pressures . The high-pressure behavior of the –OH and –COOH substituted BA derivatives is studied to understand the influence of weak, non-bonded interactions .

- Results or Outcomes : The study provides an accurate description of the structure and vibrational properties of benzoic acid derivatives . It also discusses the pressure-induced effects, particularly polymorphic transitions at very low pressure .

2. Polymerization of Benzoic Acids

- Summary of Application : Benzoic acid and its derivatives are used in the synthesis of functional polynaphthalenes (PNs) . The reactions proceed smoothly, generating multisubstituted PNs with high molecular weights .

- Methods of Application : The polycoupling reactions of benzoic acid and its derivatives with 4,4′-(1,6-hexylenedioxy)bis(diphenylacetylene) are conducted in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

- Results or Outcomes : The reactions generate multisubstituted PNs with high molecular weights (M w up to 228 700) in high yields (up to 98%) . The polymers show good thermal stability, excellent optical transparency, and high refractive indices .

3. Double Decarboxylative Coupling Reactions

- Summary of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Methods of Application : The reaction involves the coupling of two carboxylic acid molecules under certain conditions . The process is considered environmentally friendly as it only produces CO2 as a waste product .

- Results or Outcomes : This method provides a new avenue for forging carbon–carbon bonds . It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

4. Biosynthesis of Value-Added Compounds

- Summary of Application : 4-Hydroxybenzoic acid (4-HBA), a derivative of benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Methods of Application : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

- Results or Outcomes : This method has enabled the production of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

5. Synthesis of Degradable Polyesters

- Summary of Application : A novel diester monomer synthesized from 4-hydroxybenzoic acid, a compound which can be derived from lignin, was used to obtain aliphatic-aromatic copolyesters . These copolyesters are potential sustainable materials .

- Methods of Application : The copolyesters were obtained by melt polymerization with 1,4-cyclohexanedimethanol, and either 1,4-butanedioic acid, 1,6-hexanedioic acid, 1,8-octanedioic acid, or 1,12-dodecanedioic acid as aliphatic diacid .

- Results or Outcomes : The copolyesters displayed good thermal stability, excellent optical transparency, and high refractive indices . The copolyester derived from 1,12-dodecanedioic acid displayed the highest degradation rate in artificial soil, with 4.4% degradation after 30 weeks, and low ecotoxicity in an earthworm viability test .

6. Production of High-Performance Liquid Crystal Polymers

- Summary of Application : 4-Hydroxybenzoic acid (4-HBA) is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

- Results or Outcomes : Several important bioproducts are produced from 4-HBA in the microbial shikimate pathway . In the last two decades, shikimate pathway has been intensively studied for the biosynthesis of aromatic amino acids, quinones, folates, and secondary metabolites including many commercially valuable compounds .

Safety And Hazards

The safety data sheet for benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is advisable to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

4-(4-pentylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGQQLFRUKMDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366236 | |

| Record name | 4-(4-pentylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Pentylphenyl)benzoic acid | |

CAS RN |

59662-47-4 | |

| Record name | 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-pentylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentyl-4'-biphenylcarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.